molecular formula C19H22N2O4 B250818 N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide

N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide

Cat. No.: B250818
M. Wt: 342.4 g/mol
InChI Key: RAIMFSAHLSNSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide, also known as IB-DNQ, is a chemical compound that belongs to the class of benzamides. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide involves the binding of this compound to the ATP-binding site of protein kinases. This binding results in a conformational change of the protein kinase, which in turn leads to the activation or inhibition of its activity. The fluorescence signal generated by this compound is proportional to the level of protein kinase activity, providing a quantitative measure of this activity.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit the activity of several protein kinases, including c-Src, Abl, and Lck. This inhibition results in the suppression of cell proliferation and migration, making this compound a potential anti-cancer agent. Moreover, this compound has been shown to induce cell death in cancer cells, suggesting its potential as a cytotoxic agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide in lab experiments include its high sensitivity and selectivity for protein kinase activity, its ability to detect protein kinase activity in live cells and tissues, and its potential as a therapeutic agent for cancer. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

Future research on N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide should focus on its potential as a therapeutic agent for cancer and other diseases. Moreover, the development of new assays and techniques for detecting protein kinase activity using this compound could lead to the discovery of new protein kinase inhibitors and the development of new drugs for treating various diseases. Finally, further studies on the mechanism of action of this compound could provide insights into the regulation of protein kinase activity and its role in disease pathogenesis.

Synthesis Methods

The synthesis of N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide involves several steps, including the reaction of 3-aminophenylisobutyrate with 2,4-dimethoxybenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method yields a high purity and yield of this compound, making it suitable for large-scale production.

Scientific Research Applications

N-[3-(isobutyrylamino)phenyl]-2,4-dimethoxybenzamide has been extensively used in scientific research as a fluorescent probe for detecting protein kinase activity. This compound can selectively bind to the ATP-binding site of protein kinases, resulting in a fluorescence signal that can be measured. This property makes this compound a valuable tool for studying protein kinase activity in cells and tissues. Moreover, this compound has been used to develop high-throughput screening assays for identifying protein kinase inhibitors.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4/c1-12(2)18(22)20-13-6-5-7-14(10-13)21-19(23)16-9-8-15(24-3)11-17(16)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23)

InChI Key

RAIMFSAHLSNSFP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.